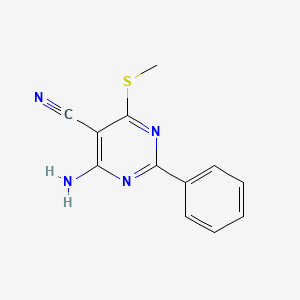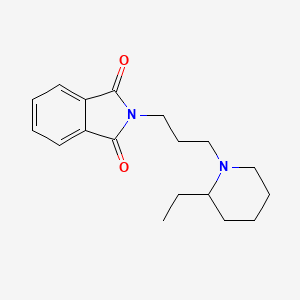
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione typically involves the reaction of phthalimide with 1,3-dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione. This intermediate is then treated with 2-ethylpiperidine in acetonitrile to yield the final product . The reaction conditions often include heating and the use of a solvent such as acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoindoline derivatives .
Scientific Research Applications
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neurodegenerative Diseases: Research indicates its potential in inhibiting β-amyloid protein aggregation, making it a candidate for Alzheimer’s disease treatment.
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules, including those with anticancer and anti-inflammatory properties.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures and as a building block for other chemical entities.
Mechanism of Action
The mechanism of action of 2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence neurotransmitter release and signal transduction pathways, leading to its therapeutic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in preventing the formation of toxic protein aggregates in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anticancer effects.
Uniqueness
Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[3-(2-ethylpiperidin-1-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H24N2O2/c1-2-14-8-5-6-11-19(14)12-7-13-20-17(21)15-9-3-4-10-16(15)18(20)22/h3-4,9-10,14H,2,5-8,11-13H2,1H3 |
InChI Key |
XFVPXHHAOKQDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile](/img/structure/B14012900.png)
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
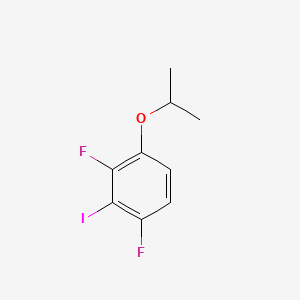
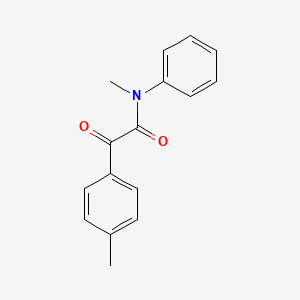

![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
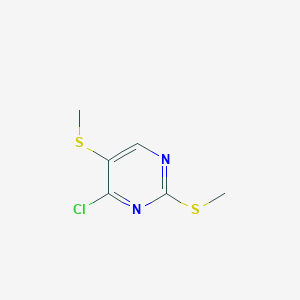
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
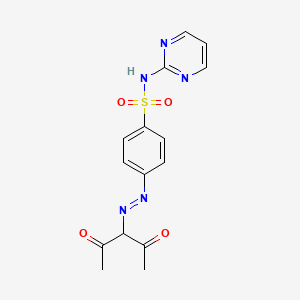

![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
